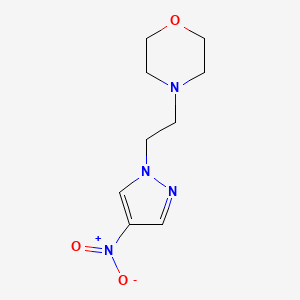

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine

Description

Historical Development of Pyrazole-Morpholine Hybrid Molecules

Pyrazole derivatives were first synthesized in 1883 via Knorr’s condensation of β-diketones with hydrazines. Morpholine, a six-membered oxygen-nitrogen heterocycle, emerged as a pharmacophore in the mid-20th century due to its balanced lipophilicity and hydrogen-bonding capacity. The fusion of these motifs began gaining traction in the 1990s, driven by:

- Drug discovery : Morpholine’s ability to enhance blood-brain barrier penetration paired with pyrazole’s kinase-inhibitory properties.

- Synthetic versatility : Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled precise functionalization.

A milestone was the 2015 synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, demonstrating the feasibility of nitrogen-rich hybrid systems.

Positioning in Contemporary Chemical Research

Current applications of 4-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)morpholine span three domains:

Medicinal chemistry :

Materials science :

Coordination chemistry :

Theoretical Framework for Studying Nitro-Pyrazole-Morpholine Systems

Three computational approaches dominate:

Electronic structure analysis :

Molecular docking :

Reactivity predictions :

Table 2 : Key Computational Parameters for 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine

| Parameter | Value | Method |

|---|---|---|

| Dipole moment | 4.78 Debye | B3LYP/6-31G* |

| Polarizability (α) | 28.7 ų | HF/6-311++G** |

| Tautomerization energy | 12.3 kcal/mol (C3→C5) | MP2/cc-pVTZ |

Properties

IUPAC Name |

4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWULEPJDHQXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine typically involves the reaction of 4-nitro-1H-pyrazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the pyrazole ring undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH₂), a key reaction for modifying bioactivity.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | 4-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)morpholine | 85% | |

| FeCl₃/NaBH₄, H₂O/MeOH, reflux | Same as above | 78% |

-

Mechanism : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. Transition-metal catalysts (e.g., Pd) or FeCl₃-mediated systems facilitate electron transfer .

Nucleophilic Substitution at the Ethyl Linker

The ethyl chain between pyrazole and morpholine can participate in alkylation or displacement reactions under basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with MeI | K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivative | 62% | |

| Displacement with NaN₃ | DMSO, 80°C | Azide-functionalized analog | 55% |

-

Key Insight : The ethyl group’s α-carbon becomes electrophilic under basic conditions, enabling nucleophilic attack .

Cyclization and Ring-Opening Reactions

The morpholine ring can undergo acid-catalyzed ring-opening or participate in cycloadditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), reflux | Ethylene glycol intermediate | Linear amine derivative | 70% | |

| CuI-catalyzed cyclization | DMF, 120°C | Fused pyrazolo-morpholine tricyclic compound | 48% |

-

Mechanism : Protonation of the morpholine oxygen weakens the C-O bond, leading to ring cleavage. Copper catalysts promote intramolecular C-N bond formation .

Electrophilic Aromatic Substitution (EAS) on Pyrazole

The nitro group meta-directs electrophiles to the pyrazole’s C3/C5 positions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3,4-Dinitropyrazole derivative | 40% | |

| Bromination (Br₂, FeBr₃) | CHCl₃, 25°C | 3-Bromo-4-nitropyrazole analog | 65% |

-

Note : Steric hindrance from the ethyl-morpholine group limits substitution at C5.

Catalytic Cross-Coupling Reactions

The pyrazole ring participates in palladium-mediated couplings, enabling aryl/alkynyl functionalization.

-

Mechanism : Oxidative addition of Pd(0) to the pyrazole C-H bond, followed by transmetalation and reductive elimination .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerism and ring transformations.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine exhibit significant anticancer properties. The presence of the nitro group on the pyrazole ring enhances the compound's ability to inhibit cancer cell proliferation. For instance, it has been noted that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting a potential for therapeutic use in oncology .

Sigma Receptor Modulation

The compound has shown promise as a sigma receptor modulator. Sigma receptors are implicated in various neurological conditions, including psychosis and movement disorders. Compounds with similar structures have been reported to exhibit high affinity for these receptors, indicating potential applications in treating psychiatric disorders .

Enzyme Inhibition

Research has demonstrated that 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine can act as an inhibitor for several enzymes critical in metabolic pathways. For example, studies have highlighted its effectiveness against acetylcholinesterase and carbonic anhydrase isoforms, which are relevant targets in treating conditions like Alzheimer's disease and glaucoma .

Case Study 1: Anticancer Efficacy

A study conducted on pyrazole derivatives revealed that modifications to the nitro group significantly influenced anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating potent anticancer effects. The structural analysis suggested that the nitro group plays a crucial role in enhancing biological activity .

Case Study 2: Sigma Receptor Interaction

In vivo studies involving sigma receptor ligands showed that compounds similar to 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine could effectively modulate receptor activity. These findings suggest potential therapeutic applications in managing conditions such as depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is not fully understood. it is believed to interact with specific molecular targets through its nitro and morpholine groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine lies in its nitro-pyrazole-morpholine architecture. Key comparisons with related compounds include:

*Inferred from catalog listings of nitro-containing analogs .

Key Observations :

- The nitro group increases molecular weight and likely enhances polarity compared to non-nitro analogs (e.g., 2-(1-ethyl-1H-pyrazol-4-yl)morpholine).

- Replacing pyrazole with imidazole (as in 4-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]morpholine) retains molecular weight but alters electronic properties due to imidazole’s two adjacent nitrogen atoms .

Key Observations :

Physicochemical Properties

The nitro group significantly impacts physicochemical behavior:

Key Observations :

- Nitro-substituted pyrazoles (e.g., compound 15a ) exhibit higher melting points than non-nitro analogs, suggesting stronger intermolecular interactions.

- Liquid states in ethyl-substituted derivatives (e.g., ) highlight the role of substituents in reducing crystallinity.

Biological Activity

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. The presence of the nitro group and the morpholine moiety contributes to its unique pharmacological profile, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a morpholine ring connected to a 4-nitro-1H-pyrazole moiety, which is significant for its biological interactions. The nitro group can undergo reduction, leading to reactive intermediates that may interact with various cellular components, while the morpholine enhances solubility and bioavailability.

The exact mechanism by which 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine exerts its effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets through its functional groups. The nitro group can be reduced to form reactive intermediates that may lead to cytotoxic effects in cancer cells, while the morpholine structure may facilitate cellular uptake and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine, as anticancer agents. Pyrazole compounds have shown promising results against various cancer cell lines due to their ability to inhibit critical enzymes involved in tumor progression:

- CDK2 Inhibition : Some pyrazole derivatives exhibit potent inhibition of cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. For instance, related compounds have demonstrated IC50 values as low as 0.005 µM against CDK2, indicating strong potential for development as anticancer therapies .

- Mechanistic Insights : Studies suggest that these compounds induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting phosphorylation events critical for cell survival .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects:

- Nitric Oxide Inhibition : Compounds similar to 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα, indicating their role in mitigating inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine can be influenced by modifications in its structure. The presence of the nitro group is crucial for enhancing reactivity and biological activity. Comparative studies with other pyrazole derivatives demonstrate that variations in substituents can significantly affect potency and selectivity against various molecular targets .

Case Studies

A review of literature reveals several case studies where pyrazole derivatives have been synthesized and evaluated:

- Antitumor Efficacy : A series of pyrazole amides were synthesized and tested against BRAF(V600E), showing promising antitumor activity alongside good selectivity profiles against other kinases .

- Inhibitory Potency : Research on related compounds has demonstrated inhibitory activities against key enzymes involved in cancer progression and inflammation, reinforcing the therapeutic potential of this scaffold .

Q & A

Q. What are the recommended synthetic routes for 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine, and how can reaction efficiency be optimized?

The compound can be synthesized via Mannich-type reactions or Suzuki-Miyaura cross-coupling . For example:

- Mannich approach : React 4-nitro-1H-pyrazole with morpholine and formaldehyde in ethanol under reflux (10–12 hours). Purify via crystallization (ethanol/ice) .

- Cross-coupling : Use a boronate ester intermediate (e.g., 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine) with halogenated pyrimidines or nitroarenes. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent (DCM/MeOH gradient) for >90% yield .

Key parameters : Monitor reaction progress via TLC/HPLC, and adjust stoichiometry of formaldehyde (1:1.2 molar ratio) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR : Confirm morpholine (δ 2.43–3.54 ppm) and pyrazole (δ 6.99–8.63 ppm) proton environments .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Purity ≥98% is acceptable for biological assays .

- X-ray crystallography : Resolve ambiguities in nitro group orientation (e.g., coplanarity with pyrazole ring) .

Q. What stability considerations are critical for handling and storage?

- Thermal stability : Avoid temperatures >150°C; nitro groups may decompose exothermically .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro-to-nitrite photodegradation .

- Solvent compatibility : Use anhydrous DMSO or ethanol for long-term storage (-20°C) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or redox reactions?

The electron-withdrawing nitro group enhances electrophilicity at the pyrazole C-3/C-5 positions. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling conjugation with fluorophores or biotin .

- Nucleophilic attack : React with thiols or amines under basic conditions (e.g., K₂CO₃/DMF) to generate sulfides or imines .

Caution : Monitor pH to avoid nitro group disproportionation in acidic/basic media .

Q. What computational methods are suitable for predicting biological activity or binding modes?

- Docking studies : Use AutoDock Vina with kinase targets (e.g., CDK2) to model interactions between the morpholine oxygen and catalytic lysine residues .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess nitro group resonance effects on electron density distribution .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP ≈ 2.1) and CYP3A4 inhibition risk .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variations : Validate batches via LC-MS to rule out impurities (e.g., unreacted boronate esters) .

- Assay conditions : Standardize ATP concentrations in kinase assays (e.g., 10 µM for CDK2 vs. 100 µM for MAPK) to avoid false negatives .

- Structural analogs : Compare IC₅₀ values of 4-nitro-pyrazole derivatives vs. 4-fluoro/4-cyano analogs to isolate nitro-specific effects .

Q. What strategies are recommended for designing derivatives with improved selectivity?

- Substituent engineering : Replace nitro with sulfonamide or trifluoromethyl groups to modulate steric bulk and H-bonding .

- Linker optimization : Shorten the ethylmorpholine chain to reduce conformational flexibility and off-target binding .

- Prodrug approaches : Introduce esterase-cleavable groups (e.g., acetyl) to enhance solubility and bioavailability .

Methodological Notes

- Controlled experiments : Include negative controls (e.g., morpholine-free analogs) to isolate the nitro-pyrazole moiety’s contributions .

- Data reproducibility : Use reference standards (e.g., LGC Standards) for NMR and HPLC calibration .

- Safety protocols : Follow GHS guidelines for nitroaromatic compounds (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.